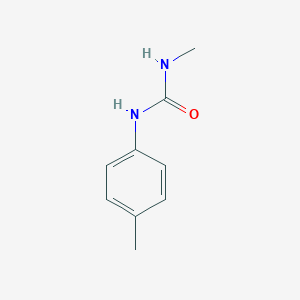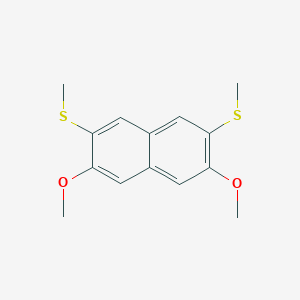
1-Methyl-3-(4-methylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-(4-methylphenyl)urea, also known as Methyl-4-phenyl-3-ureidobenzoate, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. In
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-(4-methylphenyl)urea has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been shown to possess anti-inflammatory, antioxidant, and antibacterial properties.
Wirkmechanismus
The mechanism of action of 1-Methyl-3-(4-methylphenyl)urea is not yet fully understood. However, it is believed to act by inhibiting the growth and proliferation of cancer cells through the induction of apoptosis. It is also thought to exert its anti-inflammatory and antioxidant effects by reducing the production of reactive oxygen species and inflammatory cytokines.
Biochemical and Physiological Effects:
1-Methyl-3-(4-methylphenyl)urea has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including cyclooxygenase-2, lipoxygenase, and phospholipase A2. Additionally, it has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-Methyl-3-(4-methylphenyl)urea is its ability to inhibit the growth and proliferation of cancer cells, making it a potential candidate for the development of anticancer drugs. However, its limitations include its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 1-Methyl-3-(4-methylphenyl)urea. One area of research could focus on improving its solubility in water to enhance its bioavailability. Another direction could involve the development of novel derivatives of 1-Methyl-3-(4-methylphenyl)urea with improved anticancer activity. Additionally, further studies could investigate its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
Synthesemethoden
The synthesis of 1-Methyl-3-(4-methylphenyl)urea can be achieved through the reaction of 4-methylphenyl isocyanate with methyl carbamate. This reaction leads to the formation of 1-Methyl-3-(4-methylphenyl)urea, which can be purified through recrystallization.
Eigenschaften
CAS-Nummer |
19873-46-2 |
|---|---|
Produktname |
1-Methyl-3-(4-methylphenyl)urea |
Molekularformel |
C9H12N2O |
Molekulargewicht |
164.2 g/mol |
IUPAC-Name |
1-methyl-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C9H12N2O/c1-7-3-5-8(6-4-7)11-9(12)10-2/h3-6H,1-2H3,(H2,10,11,12) |
InChI-Schlüssel |
SMMVPWIJFDOZON-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)NC |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)NC |
Andere CAS-Nummern |
19873-46-2 |
Piktogramme |
Irritant |
Synonyme |
N-Methyl-N'-p-tolylurea |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![[(3S,5R,10S,12R,13S,14S,17R)-3,12,14-trihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B35216.png)




